molecular formula C24H20N4O2S B3617466 1-(1,3-benzothiazol-2-yl)-3-[(4-methoxyphenoxy)methyl]-4-phenyl-1H-pyrazol-5-amine

1-(1,3-benzothiazol-2-yl)-3-[(4-methoxyphenoxy)methyl]-4-phenyl-1H-pyrazol-5-amine

Cat. No.: B3617466
M. Wt: 428.5 g/mol
InChI Key: HSUYSJYCTDNOIU-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-3-[(4-methoxyphenoxy)methyl]-4-phenyl-1H-pyrazol-5-amine is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of benzothiazoles, which are known for their diverse biological and chemical properties. The presence of multiple functional groups, including benzothiazole, methoxyphenyl, and pyrazol, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form benzothiazole, followed by further functionalization. The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, while the phenyl group can be added via a Friedel-Crafts acylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Introduction of different substituents at various positions on the benzothiazole ring.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including antibacterial and antifungal properties.

  • Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(1,3-Benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-amine

  • 1-(1,3-Benzothiazol-2-yl)-3-(3-triethoxysilylpropyl)urea

  • 3-(1,3-Benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-ones

This comprehensive overview provides a detailed understanding of 1-(1,3-Benzothiazol-2-yl)-3-[(4-methoxyphenoxy)methyl]-4-phenyl-1H-pyrazol-5-amine, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-[(4-methoxyphenoxy)methyl]-4-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S/c1-29-17-11-13-18(14-12-17)30-15-20-22(16-7-3-2-4-8-16)23(25)28(27-20)24-26-19-9-5-6-10-21(19)31-24/h2-14H,15,25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUYSJYCTDNOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NN(C(=C2C3=CC=CC=C3)N)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-benzothiazol-2-yl)-3-[(4-methoxyphenoxy)methyl]-4-phenyl-1H-pyrazol-5-amine
Reactant of Route 2
1-(1,3-benzothiazol-2-yl)-3-[(4-methoxyphenoxy)methyl]-4-phenyl-1H-pyrazol-5-amine
Reactant of Route 3
1-(1,3-benzothiazol-2-yl)-3-[(4-methoxyphenoxy)methyl]-4-phenyl-1H-pyrazol-5-amine
Reactant of Route 4
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1-(1,3-benzothiazol-2-yl)-3-[(4-methoxyphenoxy)methyl]-4-phenyl-1H-pyrazol-5-amine
Reactant of Route 5
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1-(1,3-benzothiazol-2-yl)-3-[(4-methoxyphenoxy)methyl]-4-phenyl-1H-pyrazol-5-amine
Reactant of Route 6
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1-(1,3-benzothiazol-2-yl)-3-[(4-methoxyphenoxy)methyl]-4-phenyl-1H-pyrazol-5-amine

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